molecular formula C13H19NO4S B7849996 4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine

4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine

Cat. No.: B7849996
M. Wt: 285.36 g/mol
InChI Key: ATMFCWKJIQOORE-UHFFFAOYSA-N
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Description

4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-methoxyphenyl group and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine typically involves the reaction of 3-methoxyphenyl ethanesulfonyl chloride with morpholine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 4-[2-(3-Hydroxyphenyl)ethanesulfonyl]morpholine.

    Reduction: 4-[2-(3-Methoxyphenyl)ethanesulfide]morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonyl and morpholine groups.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Morpholino)ethanesulfonic acid (MES): A similar compound used as a buffering agent in biological research.

    4-Morpholineethanesulfonic acid monohydrate: Another related compound with similar structural features.

Uniqueness

4-[2-(3-Methoxyphenyl)ethanesulfonyl]morpholine is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities not found in other similar compounds.

Properties

IUPAC Name

4-[2-(3-methoxyphenyl)ethylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-17-13-4-2-3-12(11-13)5-10-19(15,16)14-6-8-18-9-7-14/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMFCWKJIQOORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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